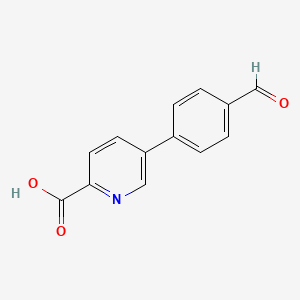

5-(4-Formylphenyl)picolinic acid, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

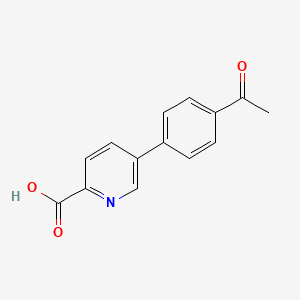

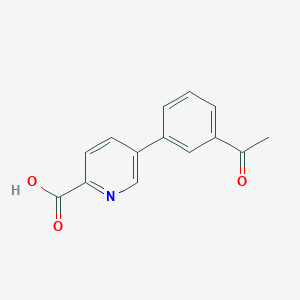

5-(4-Formylphenyl)picolinic acid, 95% is a chemical compound with the molecular formula C13H9NO3 and a molecular weight of 227.21 g/mol .

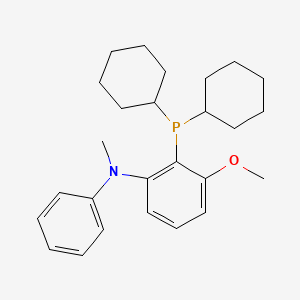

Molecular Structure Analysis

The molecular structure of 5-(4-Formylphenyl)picolinic acid consists of 13 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Applications De Recherche Scientifique

Covalent Organic Frameworks (COFs)

5-(4-Formylphenyl)picolinic acid: is utilized in the design and synthesis of 3D Covalent Organic Frameworks . These frameworks are notable for their unique porous features and excellent performance in various applications. They are connected by dynamic covalent bonds and have been studied for their potential in adsorption, separation, and catalysis .

Molecular Docking Studies

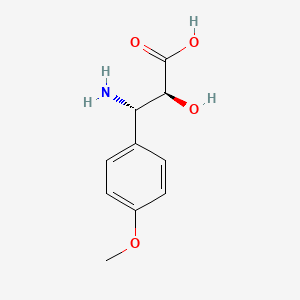

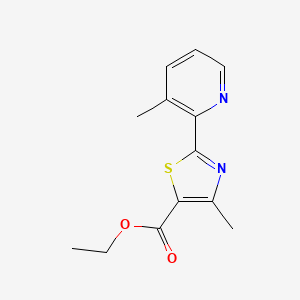

This compound is also significant in molecular docking studies. It serves as a crucial intermediate in the synthesis of active compounds within pharmaceutical industries. Its derivatives are effective as enzyme stabilizers, inhibitors, and bactericides, which are vital for developing new medications .

Anticancer Activities

5-(4-Formylphenyl)picolinic acid: derivatives have been explored for their in vitro anticancer activities . Metal-based drugs, including those derived from picolinic acid, show promise in treating various ailments, with applications ranging from antimicrobial agents to anticancer treatments .

Organic Synthesis

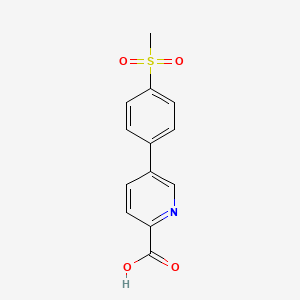

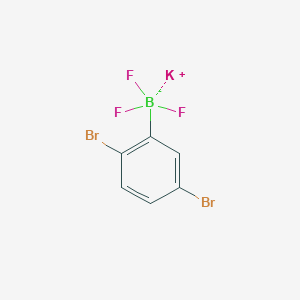

The compound is a valuable synthetic intermediate in organic synthesis. It is particularly important for reactions such as the Suzuki-Miyaura coupling, which is pivotal in creating many inhibitors of serine proteases .

Boron Neutron Capture Therapy

In the medical field, derivatives of picolinic acid are used in boron neutron capture therapy for tumors. This therapy utilizes boron compounds to destroy cancer cells selectively .

Diagnostic Agents

Due to its unique properties, 5-(4-Formylphenyl)picolinic acid can be used in the development of diagnostic contrasting agents. These agents are essential for enhancing the visibility of structures or fluids within the body in imaging techniques .

Enzyme Inhibition

The compound plays a role in the inhibition of kinase enzymes, which are associated with the growth, progression, and metastasis of tumor cells. Its derivatives are thus crucial in the development of new cancer therapies .

Material Science

Lastly, 5-(4-Formylphenyl)picolinic acid is involved in material science research, particularly in the development of new materials with potential electronic applications. Its structural and electronic properties are key to advancing this field .

Mécanisme D'action

Target of Action

The primary targets of 5-(4-Formylphenyl)picolinic acid are zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

5-(4-Formylphenyl)picolinic acid interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This compound acts as an anti-infective and immunomodulator, primarily by inhibiting membrane fusion events during viral entry .

Biochemical Pathways

It is known that the compound plays a key role in zinc transport . It also interferes with cellular endocytosis, which is a critical process for the internalization of many substances, including viruses .

Result of Action

The action of 5-(4-Formylphenyl)picolinic acid results in the inhibition of viral replication and packaging, making it a broad-spectrum antiviral against enveloped viruses . It has been shown to restrict the entry of several viruses, including SARS-CoV-2 and influenza A virus, both in vitro and in vivo .

Propriétés

IUPAC Name |

5-(4-formylphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)11-5-6-12(13(16)17)14-7-11/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRVXAFYRDUOLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CN=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Formylphenyl)picolinic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)

![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95%](/img/structure/B6336825.png)

![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)